(2E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a conjugated system with a double bond in the E-configuration, and it contains two aromatic rings substituted with chlorine, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine. For example, 2,4-dichlorobenzoyl chloride can be reacted with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine.
E-Configuration Double Bond Formation: The double bond in the E-configuration can be introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using suitable phosphonium or phosphonate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the double bond.
Reduction: Reduction reactions can target the double bond or the amide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for halogenation) or nitrating agents (for nitration).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dichlorophenyl)-N-(2-ethylphenyl)prop-2-enamide: Lacks the methyl group on the phenyl ring.
(2E)-3-(2,4-dichlorophenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the ethyl group on the phenyl ring.
Uniqueness
The presence of both ethyl and methyl groups on the phenyl ring in (2E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide may confer unique steric and electronic properties, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-3-13-6-4-5-12(2)18(13)21-17(22)10-8-14-7-9-15(19)11-16(14)20/h4-11H,3H2,1-2H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFDMJFKOFZCA-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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